

Introduction: A Strategically Modified Tyrosine for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine*

Cat. No.: B070314

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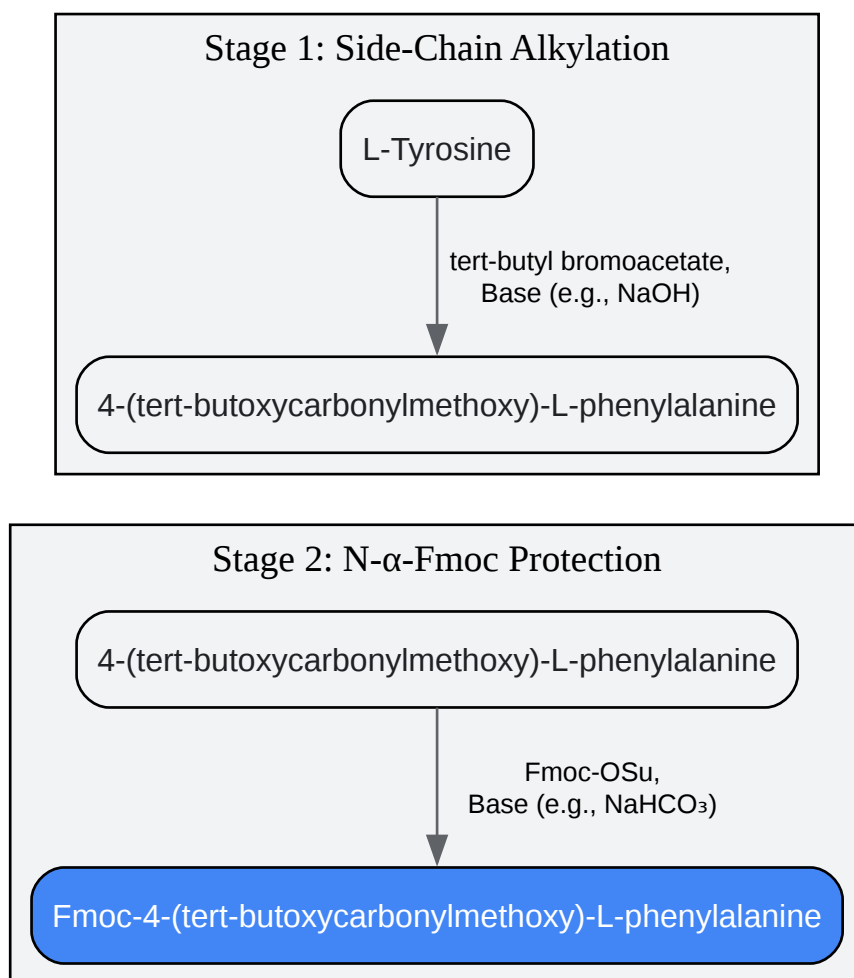
In the landscape of peptide chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone for creating peptides with enhanced stability, solubility, and biological activity. **Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine**, while named as a phenylalanine derivative, is, in fact, synthesized from L-tyrosine. It is a pivotal building block where the phenolic hydroxyl group of tyrosine is alkylated with a tert-butoxycarbonylmethyl group. This modification provides a robust, acid-labile side-chain protecting group, making it an invaluable asset in Solid-Phase Peptide Synthesis (SPPS).^{[1][2]}

This guide offers a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the causal chemistry behind each step, providing not just a procedure but a framework for understanding and optimizing the synthesis. The protocol is divided into two core stages: the selective alkylation of the L-tyrosine side chain and the subsequent N-terminal protection with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group serves as a base-labile protecting group for the α -amino function, which is fundamental to the orthogonal strategy of modern peptide synthesis.^{[1][3][4]}

Overall Synthetic Strategy

The synthesis of **Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine** is a two-stage process. The first stage involves a Williamson ether synthesis to modify the tyrosine side chain.

The second stage is the standard N-terminal protection of the resulting amino acid derivative.



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Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

This initial stage focuses on the selective alkylation of the phenolic hydroxyl group of L-tyrosine. This transformation is critical as it installs the acid-labile side-chain protecting group.

Principle and Rationale

The core of this reaction is a Williamson ether synthesis. The phenolic hydroxyl group of tyrosine is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of tert-butyl bromoacetate in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

- Causality of Experimental Choices:
 - Base (Sodium Hydroxide): A strong base like NaOH is required to quantitatively deprotonate the phenolic hydroxyl group ($pK_a \approx 10$), creating the reactive phenoxide species necessary for nucleophilic attack.^[5]
 - Alkylating Agent (tert-butyl bromoacetate): This reagent is chosen to introduce the tert-butoxycarbonylmethyl group. The tert-butyl ester provides steric hindrance and is stable to the basic conditions used in Fmoc deprotection during SPPS but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.^{[6][7]}
 - Solvent (Dimethyl Sulfoxide/Water): A polar aprotic solvent like DMSO can be used to facilitate the SN2 reaction.^[5] However, an aqueous basic solution is also effective for dissolving the tyrosine salt.

Detailed Experimental Protocol

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 eq) in a 1 M sodium hydroxide (NaOH) solution (2.0-2.2 eq) with gentle warming if necessary.
- Reagent Addition: Cool the solution to room temperature. To the stirred solution, add tert-butyl bromoacetate (1.0-1.1 eq) dropwise over 30 minutes.
- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot is consumed.
- Work-up and Isolation:
 - Once the reaction is complete, cool the mixture in an ice bath.

- Carefully acidify the solution to a pH of approximately 5-6 with a 1 M hydrochloric acid (HCl) solution. This step protonates the carboxyl and amino groups, causing the product to precipitate.
- Stir the resulting suspension in the ice bath for 1-2 hours to ensure complete precipitation.
- Collect the white solid product by vacuum filtration.
- Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying.
- **Drying:** Dry the isolated solid under vacuum at 40-50°C to a constant weight. The product, 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine, is typically used in the next step without further purification if TLC shows a clean conversion.

Part 2: N- α -Fmoc Protection

With the side chain successfully modified, the final step is to protect the α -amino group with the Fmoc moiety. This prepares the amino acid derivative for direct use in Fmoc-based SPPS.

Principle and Rationale

This step involves the acylation of the primary α -amino group of the intermediate with an activated Fmoc derivative. The amino group acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent.

- **Causality of Experimental Choices:**
 - **Base (Sodium Bicarbonate/Carbonate):** A mild base is required to deprotonate the ammonium group of the amino acid, rendering the α -amino group nucleophilic while avoiding saponification of the tert-butyl ester.^{[8][9]}
 - **Fmoc Reagent (Fmoc-OSu):** N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a highly efficient and commonly used reagent for introducing the Fmoc group.^{[3][9]} It is generally preferred over Fmoc-Cl because it is more stable and the reaction by-product, N-hydroxysuccinimide, is water-soluble and easily removed during work-up.

- Solvent System (Aqueous/Organic Mixture): A mixture of an organic solvent like dioxane or acetone with water is used to dissolve both the polar amino acid salt and the non-polar Fmoc-OSu reagent, allowing them to react efficiently.^[9]

Detailed Experimental Protocol

- Dissolution: Suspend the 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (1.0 eq) from Part 1 in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate (Na_2CO_3) solution. Stir until a clear solution is obtained.
- Fmocylation: To the stirred solution, add Fmoc-OSu (1.0-1.05 eq) portion-wise over 30 minutes.
- Reaction: Let the reaction proceed at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
- Work-up and Purification:
 - Once complete, pour the reaction mixture into a larger volume of cold water.
 - Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The desired product will precipitate as a white solid.
 - Extract the product into a water-immiscible organic solvent such as ethyl acetate (3x volumes).
 - Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
 - Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by washing the solid with toluene to remove residual impurities.^[10] Dry the final white solid product under vacuum.

Integrated Synthesis and Purification Workflow

Caption: Detailed experimental workflow from starting materials to final product.

Quantitative Data and Characterization

The purity and identity of the final product must be rigorously confirmed before its use in peptide synthesis.

Parameter	Value	Reference
Chemical Name	Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine	[11]
CAS Number	181951-92-8	[11]
Molecular Formula	C ₃₀ H ₃₁ NO ₇	[11]
Molecular Weight	517.57 g/mol	[11]
Appearance	White to off-white solid	[12]
Typical Yield (Overall)	60-80%	
Purity (HPLC)	≥ 98%	[12]

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the covalent structure, showing characteristic peaks for the Fmoc group, the amino acid backbone, the aromatic ring, and the newly installed tert-butoxycarbonylmethyl side-chain group.
- High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.
- Mass Spectrometry (MS): ESI-MS should confirm the calculated molecular weight ([M+H]⁺, [M+Na]⁺).

Conclusion

The synthesis of **Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine** is a robust and reproducible process that yields a highly valuable building block for peptide chemists. By understanding the chemical principles behind each step—from the base-mediated phenoxide formation to the nucleophilic attack of the amino group on the Fmoc-donating reagent—researchers can confidently execute and troubleshoot this synthesis. The resulting derivative, with its orthogonal protecting group strategy, enables the creation of complex and therapeutically relevant peptides, serving as a critical tool in the advancement of drug discovery and development.

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